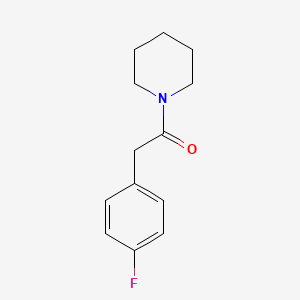

2-(4-Fluorophenyl)-1-piperidin-1-ylethanone

Descripción general

Descripción

2-(4-Fluorophenyl)-1-piperidin-1-ylethanone is an organic compound that features a piperidine ring attached to a fluorophenyl group via an ethanone linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-piperidin-1-ylethanone typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorophenyl)-1-piperidin-1-ylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(4-Fluorophenyl)-1-piperidin-1-ylethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Fluorophenyl)-1-piperidin-1-ylpropanone

- 2-(4-Fluorophenyl)-1-piperidin-1-ylbutanone

- 2-(4-Fluorophenyl)-1-piperidin-1-ylpentanone

Uniqueness

2-(4-Fluorophenyl)-1-piperidin-1-ylethanone is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the piperidine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(4-Fluorophenyl)-1-piperidin-1-ylethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound features a fluorinated phenyl ring and a piperidine moiety, which contribute to its unique chemical behavior. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including α-glucosidase and cholinesterases. In vitro studies indicate that it displays competitive inhibition against α-glucosidase, which is crucial for managing blood glucose levels in diabetic patients .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has demonstrated bactericidal effects with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against specific strains .

Biological Activity Data Table

| Activity Type | Target | Effect | MIC (μM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Bactericidal | 15.625 - 62.5 |

| Antimicrobial | Enterococcus faecalis | Bactericidal | 62.5 - 125 |

| Enzyme Inhibition | α-Glucosidase | Competitive inhibition | Not specified |

| Enzyme Inhibition | Acetylcholinesterase | Mixed-type inhibition | Not specified |

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Antidiabetic Properties : A study highlighted the compound's potential as an antidiabetic agent through its inhibitory effects on α-glucosidase. In vivo tests using STZ-induced diabetic rat models confirmed its effectiveness in reducing blood glucose levels .

- Antimicrobial Efficacy : In clinical isolates, the compound was tested against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Results showed significant biofilm inhibition, indicating potential for treating chronic infections associated with biofilm formation .

- Neuroprotective Effects : Research into similar piperidine derivatives suggests that compounds with structural similarities may offer neuroprotective benefits by modulating cholinergic pathways, potentially aiding in conditions like Alzheimer's disease .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZYKKRJPHHDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.